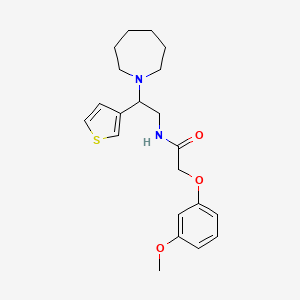

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide

Description

This compound features a unique hybrid structure combining three key moieties:

- Azepane (azepan-1-yl): A seven-membered saturated amine ring that enhances lipophilicity and may influence pharmacokinetic properties.

- 3-Methoxyphenoxyacetamide: A phenoxyacetamide with a methoxy group at the meta position, likely impacting solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-25-18-7-6-8-19(13-18)26-15-21(24)22-14-20(17-9-12-27-16-17)23-10-4-2-3-5-11-23/h6-9,12-13,16,20H,2-5,10-11,14-15H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTVPQKYBWUWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction using 3-methoxyphenol and an appropriate leaving group.

Final Coupling: The final step involves coupling the azepane-thiophene intermediate with the methoxyphenoxy acetamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The azepane ring can be reduced to form a more saturated ring system.

Substitution: The methoxy group on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of saturated azepane derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide exhibits potential biological activity due to its structural characteristics:

Antimicrobial Activity

Compounds with similar structures have shown antimicrobial properties. The presence of thiophene rings is associated with enhanced antibacterial activity against various pathogens. This suggests that this compound may also possess such properties.

Therapeutic Applications

The unique combination of functional groups in this compound positions it as a candidate for various therapeutic applications:

- Cancer Therapy : Similar compounds have been identified as inhibitors of histone deacetylases (HDACs), which are known to induce cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Agents : Given its potential antibacterial properties, this compound could be explored for use in treating bacterial infections.

- Neurological Disorders : The azepane structure may confer neuroprotective properties, making it a candidate for research into treatments for neurological disorders.

Case Studies and Research Findings

Research into compounds similar to this compound has yielded promising results:

- In Vitro Studies : Preliminary studies indicate significant biological activity, particularly as an HDAC inhibitor, suggesting potential applications in cancer therapy.

- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the azepane or thiophene moieties can significantly impact biological activity, guiding future drug design efforts.

Mechanism of Action

The mechanism by which N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide exerts its effects depends on its specific application:

Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It could modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azepane-Containing Acetamides

2-(Azepan-1-yl)-N-(2-methoxyphenyl)acetamide ()

- Structure : Shares the azepane and methoxyphenyl groups but lacks the thiophene moiety and ethyl linker.

- Key Differences : The absence of thiophen-3-yl reduces sulfur-mediated interactions, and the direct acetamide linkage (vs. ethyl spacer) limits conformational flexibility.

- Implications : Azepane likely increases lipophilicity, but the lack of thiophene may diminish electronic interactions compared to the target compound .

N-(2-(Dimethylamino)ethyl)-2-(thiophen-3-yl)acetamide ()

- Structure: Contains a thiophen-3-yl group and a tertiary amine (dimethylaminoethyl) instead of azepane.

- Key Differences: The smaller dimethylamino group may reduce steric hindrance and alter basicity compared to azepane. The ethyl spacer in the target compound could enhance binding to deeper hydrophobic pockets.

- Synthesis : Prepared via amidation of thiophene acetic acid with N,N-dimethylethylenediamine, suggesting analogous methods for the target compound .

Thiophene-Based Acetamides

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()

- Structure: Features dual thiophene rings (2- and 3-positions) and a cyano substituent.

- Key Differences: The cyanothiophene group introduces strong electron-withdrawing effects, whereas the target compound’s 3-methoxyphenoxy group is electron-donating.

- Synthesis : Utilizes acyl chloride intermediates, a method applicable to the target compound’s acetamide formation .

N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide ()

Methoxyphenyl and Benzothiazole Derivatives

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()

- Structure : Contains a benzothiazole core and 3-methoxyphenyl group.

- Key Differences : The benzothiazole’s aromaticity and trifluoromethyl group enhance metabolic stability but reduce similarity to the target compound’s azepane-thiophene framework.

Thiazolidinone and Sulfonamide Hybrids

2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide ()

- Structure: Integrates a thiazolidinone ring with a benzylidene substituent.

- Key Differences: The thiazolidinone core introduces hydrogen-bonding and tautomeric properties absent in the target compound.

- Biological Relevance : Such derivatives are often explored for antimicrobial or anticancer activity, suggesting avenues for the target compound’s evaluation .

Data Table: Structural and Functional Comparison

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This compound, characterized by the presence of an azepane ring, thiophene moiety, and methoxyphenoxy group, has drawn interest in medicinal chemistry for its possible therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(3-methoxyphenoxy)acetamide |

| Molecular Formula | C20H28N2O4S |

| Molecular Weight | 388.52 g/mol |

| CAS Number | 946199-79-7 |

The biological activity of this compound is likely mediated through interactions with various biological targets, including enzymes and receptors. The azepane ring may enhance the lipophilicity of the molecule, facilitating membrane permeability and allowing it to interact with intracellular targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of thiophene rings has been associated with enhanced antibacterial activity against various pathogens, suggesting that this compound may also possess such properties.

Anti-inflammatory Effects

Compounds containing methoxy groups are often linked to anti-inflammatory effects. Research has shown that substituents like methoxy can modulate inflammatory pathways, potentially making this compound a candidate for further investigation in inflammatory disease models.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with azepane substitutions showed significant inhibition zones, suggesting potential use as antimicrobial agents.

- Anti-inflammatory Evaluation : In a preclinical model of inflammation, compounds similar to this compound demonstrated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating a possible mechanism for anti-inflammatory action.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:

Q & A

Basic: What experimental design considerations are critical for synthesizing N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide with high purity?

Answer:

The synthesis requires precise control of reaction parameters:

- Temperature: Optimal ranges (e.g., 60–80°C) prevent side reactions like premature cyclization or degradation of the azepane or thiophene moieties .

- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution between the thiophen-3-yl ethylamine and 3-methoxyphenoxy acetamide intermediates .

- Catalysts: Palladium or copper catalysts may accelerate coupling reactions, but their use must be validated via control experiments to avoid metal contamination .

- Purification: Column chromatography (silica gel) or recrystallization in ethanol/water mixtures ensures ≥95% purity, verified by HPLC .

Basic: How can researchers characterize the structural integrity of this compound post-synthesis?

Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy:

- ¹H NMR: Peaks at δ 6.8–7.2 ppm confirm aromatic protons from thiophene and methoxyphenoxy groups. Azepane’s N–CH₂ protons appear as a triplet near δ 3.1 ppm .

- ¹³C NMR: Signals at ~170 ppm validate the acetamide carbonyl group .

- Mass spectrometry (MS): High-resolution ESI-MS should match the molecular ion [M+H]⁺ with a theoretical mass error <2 ppm .

- HPLC: Retention time consistency under gradient elution (e.g., 70% acetonitrile/water) confirms purity .

Advanced: How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Answer:

Density functional theory (DFT) and molecular docking are key:

- DFT calculations: Optimize the compound’s 3D geometry to determine electrostatic potential surfaces, highlighting regions prone to hydrogen bonding (e.g., methoxyphenoxy oxygen) or hydrophobic interactions (thiophene ring) .

- Molecular docking (AutoDock/Vina): Screen against target proteins (e.g., GPCRs or kinases) using grid boxes centered on active sites. Prioritize binding poses with low RMSD (<2 Å) and favorable ΔG values .

- MD simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Answer:

Systematic validation steps include:

- Assay standardization: Compare IC₅₀ values in cell-free (e.g., enzymatic) vs. cell-based assays to differentiate direct target inhibition from off-target effects .

- Metabolic stability testing: Use liver microsomes to rule out discrepancies caused by rapid degradation in cell-based systems .

- Structural analogs: Synthesize derivatives (e.g., replacing thiophene with furan) to isolate contributions of specific functional groups to activity .

Advanced: What strategies optimize the compound’s stability under varying pH and temperature conditions?

Answer:

- pH stability profiling: Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC; methoxyphenoxy groups are prone to hydrolysis under acidic conditions (pH <3) .

- Thermal stability: Thermogravimetric analysis (TGA) identifies decomposition temperatures. Lyophilization or storage in inert atmospheres (N₂) prevents oxidation of the thiophene ring .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

- Core modifications:

- Replace azepane with piperidine to reduce steric hindrance and improve binding pocket fit .

- Substitute 3-methoxyphenoxy with electron-withdrawing groups (e.g., nitro) to enhance π-π stacking with aromatic residues .

- Bioisosteric replacements: Swap thiophene with pyridine to modulate solubility without sacrificing affinity .

- Quantitative SAR (QSAR): Build regression models using descriptors like logP and polar surface area to predict activity trends .

Basic: What analytical methods quantify the compound’s solubility and partition coefficient (logP)?

Answer:

- Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, followed by UV-Vis spectrophotometry at λ_max (~280 nm) .

- logP determination: Use reversed-phase HPLC with a C18 column and a calibration curve of standards (e.g., octanol-water partition coefficients) .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Knockout/knockdown models: Use CRISPR-Cas9 to silence putative targets (e.g., specific kinases) and assess loss of compound efficacy .

- Pull-down assays: Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates, identified via LC-MS/MS .

- Transcriptomics: RNA-seq of treated vs. untreated cells identifies differentially expressed pathways, corroborating target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.